4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-
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Overview
Description
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- is an organic compound with the molecular formula C9H16O3 It is a derivative of pentenoic acid, featuring an ethyl ester group and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+EthanolAcid Catalyst4-Pentenoic acid, ethyl ester
The hydroxyethyl group can be introduced through a subsequent reaction involving the addition of an appropriate hydroxyethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-pentenoic acid, 2-[(1S)-1-oxoethyl]-, ethyl ester.
Reduction: Formation of 4-pentanoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid, ethyl ester: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Pentenoic acid, 2-[(1R)-1-hydroxyethyl]-, ethyl ester, (2R)-: The stereochemistry differs, which can affect its reactivity and interactions.
4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, methyl ester, (2S)-: The ester group is a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
Properties
CAS No. |
73574-05-7 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (2S)-2-[(1S)-1-hydroxyethyl]pent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,7-8,10H,1,5-6H2,2-3H3/t7-,8-/m0/s1 |
InChI Key |
YMPWKFGMHPVJEV-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC=C)[C@H](C)O |
Canonical SMILES |
CCOC(=O)C(CC=C)C(C)O |
Origin of Product |
United States |
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